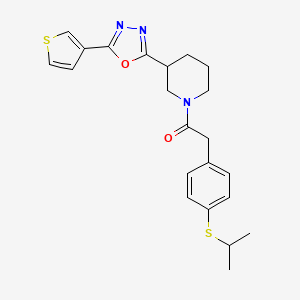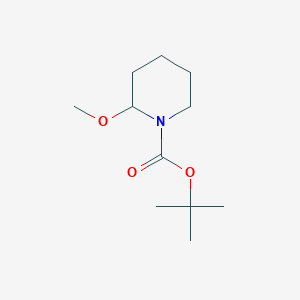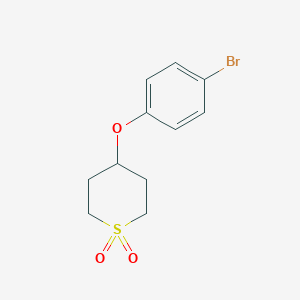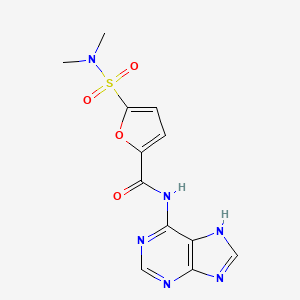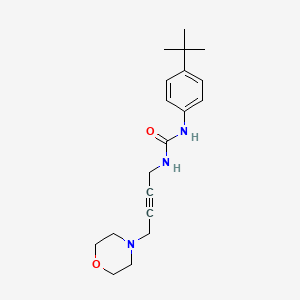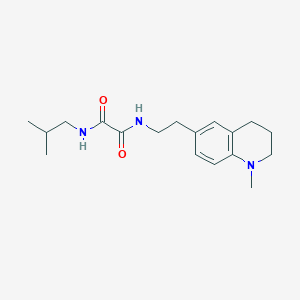
N1-isobutyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-isobutyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, also known as IBT-OXA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. IBT-OXA belongs to the family of oxalamide compounds and has been synthesized using a variety of methods.
Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
The unique structure of this compound, which resembles the 1,2,3-triazole motif, makes it a candidate for drug discovery. Its resemblance to the amide bond allows it to mimic E or Z amide bonds, which are common in many medicinal compounds. This feature could be exploited in the development of new pharmaceuticals with potential applications in treating various diseases .
Organic Synthesis
In organic chemistry, the compound’s structure could serve as a scaffold for the synthesis of more complex molecules. Its stability under various conditions makes it an excellent candidate for reactions that require resilience to acidic, basic, or oxidative environments .
Polymer Chemistry
The compound’s robustness and structural features may allow it to be used in the creation of new polymers. These polymers could have enhanced properties such as increased durability or specialized functionalities for industrial applications .
Supramolecular Chemistry
Due to its strong dipole moment and hydrogen bonding ability, this compound could be used in the design of supramolecular structures. These structures have applications in the development of nanomaterials and molecular machines .
Bioconjugation
The compound’s ability to mimic amide bonds can be utilized in bioconjugation techniques. This application is crucial in the field of chemical biology for attaching biomolecules to one another or to other materials .
Fluorescent Imaging
In medical imaging, the compound could be modified to act as a fluorescent marker. This would help in the visualization of cellular processes and aid in the diagnosis of diseases .
Materials Science
The compound’s inherent properties could be beneficial in materials science for the development of new materials with specific electronic or mechanical properties .
Pharmacological Activities
Given the biological activities of related heterocyclic compounds, this compound could be investigated for its pharmacological potential. It might serve as a lead compound in the development of new drugs with various therapeutic effects .
Eigenschaften
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-13(2)12-20-18(23)17(22)19-9-8-14-6-7-16-15(11-14)5-4-10-21(16)3/h6-7,11,13H,4-5,8-10,12H2,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPYBWFGILODKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCCC1=CC2=C(C=C1)N(CCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-isobutyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

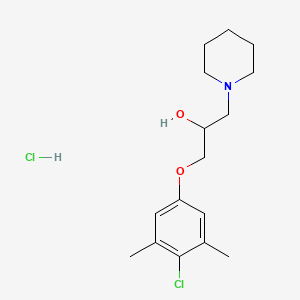
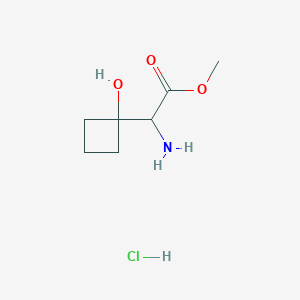
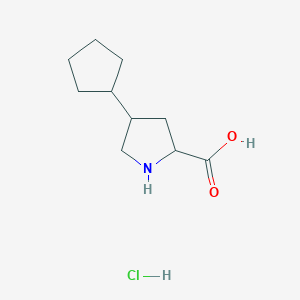

![Benzyl 2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetate](/img/structure/B2968100.png)

![Cyclopentyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2968103.png)
